molecular formula C26H25ClN4O3 B2518377 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1357839-14-5

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2518377
CAS No.: 1357839-14-5
M. Wt: 476.96
InChI Key: CRHQKRUDXTURSZ-UHFFFAOYSA-N
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Description

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25ClN4O3 and its molecular weight is 476.96. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule characterized by its unique structural components, including an oxadiazole moiety and a pyridine derivative. This article explores its biological activity, particularly focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3O3C_{20}H_{22}ClN_3O_3, with a molecular weight of approximately 393.85 g/mol. The structure includes:

  • A 1,2,4-oxadiazole ring
  • A pyridine derivative
  • An isopropylphenyl group

This configuration suggests potential interactions with various biological targets due to the presence of electron-withdrawing and donating groups.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridine rings exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis shows that modifications in these rings can enhance cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value lower than 10 µM against A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cell lines, indicating potent activity .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated. In vitro tests reveal:

  • Bacterial Strains Tested : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 50 to 100 µg/mL for various strains, demonstrating moderate antibacterial activity .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The oxadiazole moiety is known to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The presence of halogen substituents (like chlorine) enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent disruption of bacterial cell walls .

Study 1: Anticancer Efficacy

A study conducted on various derivatives of oxadiazoles highlighted that modifications at the phenyl ring significantly influenced anticancer activity. The tested compound outperformed several known chemotherapeutics in terms of potency against A549 cells.

CompoundIC50 (µM)Cell Line
Compound A15A549
Compound B8MCF7
Target Compound<10A549 & MCF7

Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, the target compound was tested against common pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100
Pseudomonas aeruginosa100

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O3/c1-15(2)18-8-10-21(11-9-18)28-22(32)14-31-17(4)12-16(3)23(26(31)33)25-29-24(30-34-25)19-6-5-7-20(27)13-19/h5-13,15H,14H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQKRUDXTURSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(C)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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